molecular formula C23H16Na2O12 B8004927 Cromolyn sodium hydrate

Cromolyn sodium hydrate

Cat. No.: B8004927
M. Wt: 530.3 g/mol
InChI Key: LIZBBKUQXFWZCB-UHFFFAOYSA-L
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Description

Chemical Structure and Composition of Cromolyn Sodium Hydrate

This compound (C23H14O11·2Na·XH2O) features a bis-chromone carboxylate structure with two sodium counterions and variable hydration states (X = 0-9). The central 2-hydroxypropane bridge connects two 4-oxo-4H-chromene-2-carboxylate moieties, creating a symmetrical anion that coordinates with sodium ions through oxygen atoms. Hydration induces lattice expansion along the b-axis, increasing unit cell dimensions by up to 7% at 90% relative humidity (RH).

Crystallographic Characterization of Hydrate Forms

Single-Crystal X-ray Diffraction Analysis of Sodium Channel Structures

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with sodium ions occupying discrete channels parallel to the c-axis. Each sodium ion exhibits distorted octahedral coordination, binding to:

  • Two carboxylate oxygen atoms from adjacent chromone rings
  • Three water molecules in primary coordination spheres
  • One ether oxygen from the propane bridge

This configuration creates infinite ⋯Na–O–Na⋯ chains separated by 4.7 Å, with water molecules filling interstitial spaces between the hydrophobic chromone moieties. The sodium channels demonstrate remarkable flexibility, expanding laterally by 0.3-0.5 Å upon hydration while maintaining axial integrity.

Water Molecule Coordination in Hydrated Lattices

Variable-temperature X-ray studies identify three distinct water populations:

  • Strongly bound waters (2-3 molecules): Coordinate directly to sodium ions (Na–O distance: 2.35-2.45 Å)
  • Channel waters (3-4 molecules): Form hydrogen-bonded networks (O–O distance: 2.75-2.90 Å) between sodium chains
  • Surface waters (1-2 molecules): Physisorbed to chromone aromatic rings with interaction energies <25 kJ/mol

The coordination number of sodium increases from 5.2 in the anhydrous form to 6.8 in the nonahydrate, accompanied by a 12% decrease in lattice density (1.62 → 1.43 g/cm³).

Molecular Interactions in Hydrate Systems

Hydrogen-Bonding Networks Involving Sodium Ions

²³Na MQMAS NMR spectroscopy quantifies three distinct sodium environments in hydrated forms:

Environment δiso (ppm) CQ (MHz) Population (%)
Na1 -8.2 3.1 42
Na2 -11.5 2.7 35
Na3 -14.9 1.8 23

These environments correspond to sodium ions participating in:

  • Type A : Two carboxylate + four water coordinations
  • Type B : Three carboxylate + three water coordinations
  • Type C : Four carboxylate + two water coordinations

The hydrogen-bond network exhibits directional anisotropy, with stronger bonds along the a-axis (O–O: 2.65 Å) compared to the b-axis (O–O: 2.89 Å). This anisotropy facilitates preferential water diffusion along specific crystallographic directions during hydration/dehydration cycles.

Thermodynamic Stability of Hydrate Polymorphs

Gravimetric vapor sorption analysis reveals three stability regimes:

Hydration State RH Range (%) ΔG (kJ/mol) Kinetic Stability
Anhydrous 0-30 +12.7 Metastable (t½ = 48h)
Hemihydrate 30-60 -8.4 Stable (t½ >6mo)
Nonahydrate 60-93 -21.9 Stable (t½ >1yr)

Above 93% RH, the crystalline lattice undergoes irreversible collapse into a nematic mesophase with characteristic birefringence patterns (Δn = 0.12-0.15). Dehydration kinetics follow the Ginstling-Brounshtein model (R² = 0.98), indicating diffusion-controlled water loss through sodium channels.

Properties

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZBBKUQXFWZCB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Na2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Diethyl Cromoglycate

This compound is synthesized via hydrolysis of diethyl cromoglycate (Cromolyn diethyl ester). The process involves:

  • Reaction conditions : Diethyl cromoglycate is mixed with inorganic bases (e.g., NaOH, KOH) in ethanol-water solutions (50–80% ethanol) at 50–80°C.

  • pH control : Adjusting pH to 4.0–5.0 using HCl accelerates crystallization.

  • Isolation : Cooling the hydrolyzed solution to 5–10°C precipitates cromolyn sodium, which is filtered and dried.

Key parameters :

ComponentMolar Ratio (Base : Diethyl ester)Temperature (°C)Yield (%)
NaOH2.5–3.5 : 160–7585–92
Ethanol concentration60–75% (w/w)

This method produces cromolyn sodium with 2–6 water molecules per formula unit, depending on post-synthesis drying conditions.

Hydrate-Specific Crystallization Techniques

Controlled Humidity Crystallization

Two distinct hydrate forms are produced via humidity control:

  • Low-water-content hydrate (2–3 H₂O) : Achieved by storing cromolyn sodium at 40–60% relative humidity (RH).

  • High-water-content hydrate (5–6 H₂O) : Formed at >75% RH.

Structural analysis :

  • Single-crystal X-ray diffraction reveals sodium channels where water molecules coordinate directly to Na⁺ ions.

  • ²³Na-MQMAS NMR distinguishes hydrate forms by quadrupolar coupling constants (QCC):

    Hydrate FormQCC (MHz)Isotropic Shift (ppm)
    Low-water (2–3 H₂O)2.1−5.2
    High-water (5–6 H₂O)1.8−4.7

Formulation Methods for Hydrate Stability

Ophthalmic Solutions

The CN111588693A patent details a method for cromolyn sodium eye drops with enhanced hydrate stability:

  • Solution preparation :

    • Dissolve 2–4% cromolyn sodium, 0.01–0.2% edetate disodium, 0.01–0.03% benzalkonium chloride, and ZnCl₂/ZnSO₄ in water.

  • Filtration :

    • Primary filtration through 0.45 μm PVDF membrane.

    • Secondary filtration through dual 0.22 μm PVDF membranes.

  • pH adjustment : 5.0–7.0 using HCl/NaOH.

Stability outcomes :

ParameterInitial Value6-Month Accelerated Stability
Osmolality (mOsm/kg)290–310285–315
pH5.5–6.55.3–6.7
Impurities (%)<0.1<0.2

Advanced Particle Engineering

Supercritical Assisted Atomization (SAA)

Micronized this compound for inhalers is produced via SAA:

  • Conditions : 150 bar CO₂, 80°C, 10 mg/mL aqueous solution.

  • Particle characteristics :

    PropertySAA-ProcessedConventional Spray-Dried
    Median diameter (μm)1.2–2.53.5–5.0
    Water content (%)5.88.2
    CrystallinityAmorphousPartially crystalline

Degradation Avoidance Strategies

Alkaline Degradation Control

Alkaline conditions (>pH 9) degrade cromolyn sodium into:

  • Deg1 : 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (via ester hydrolysis).

  • Deg2 : Oxidative dimerization product (orange-yellow precipitate).

Mitigation measures :

  • Use pH 5.0–7.0 buffers in formulations.

  • Include metal chelators (edetate disodium) to sequester catalytic ions.

Analytical Characterization

Solid-State NMR

²³Na-MQMAS NMR quantifies hydrate forms in final products without sample destruction:

  • Low-water hydrate : Single sodium site (δiso = −5.2 ppm).

  • High-water hydrate : Two sodium sites (δiso = −4.7 ppm and −6.1 ppm).

Thermogravimetric Analysis (TGA)

Hydrate FormWeight Loss (%) (25–150°C)Residual Water (%)
Low-water8.22.1
High-water14.75.3

Industrial-Scale Production Considerations

Drying Protocols

  • Fluidized-bed drying : Reduces water content to 2–3% without converting to anhydrous form.

  • Lyophilization : Reserved for thermolabile formulations, yields 5–6 H₂O hydrate.

Packaging

  • Multi-dose vials : Require benzalkonium chloride (0.01–0.03%) to prevent microbial growth during hydration state changes.

  • Blister packs : Maintain 40–60% RH to stabilize low-water hydrate .

Chemical Reactions Analysis

Types of Reactions

Cromolyn (sodium salt hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cromolyn, such as alcohols, ketones, and substituted chromone compounds .

Scientific Research Applications

Respiratory Disorders

  • Asthma : Cromolyn sodium is FDA-approved for the prophylactic treatment of asthma. It is particularly beneficial for patients with exercise-induced bronchospasm and those with mild to moderate persistent asthma.
  • Allergic Rhinitis : The nasal spray formulation is effective in treating symptoms associated with hay fever and other nasal allergies.

Gastrointestinal Disorders

Cromolyn sodium has been investigated for its efficacy in treating various gastrointestinal conditions:

  • Irritable Bowel Syndrome (IBS) : Studies have shown that oral administration can alleviate symptoms in IBS patients.
  • Crohn’s Disease and Ulcerative Colitis : Administered as an oral capsule or enema, it has been used to manage symptoms in patients with these inflammatory bowel diseases.

Dermatological Conditions

Cromolyn sodium is utilized topically for several skin disorders:

  • Mastocytosis : It helps control symptoms related to mast cell activation.
  • Pruritus/Urticaria : Topical formulations have been effective in reducing itching and inflammation.

Research Findings

Recent studies have highlighted the diverse applications of cromolyn sodium hydrate:

Condition Formulation Dosage Duration Efficacy
AsthmaInhalation200-800 mg/dayContinuous usePrevents exercise-induced symptoms
Allergic RhinitisNasal Spray20 mg per nostril6 weeksReduces nasal symptoms
Irritable Bowel SyndromeOral Capsules450-2000 mg/day4-52 weeksAlleviates abdominal pain
Crohn’s DiseaseOral Capsules/Enema800-2000 mg/day4 weeks - 6 monthsReduces disease activity
MastocytosisTopical Cream400 mg/day1-26 monthsControls mast cell symptoms

Case Study 1: Cromolyn Sodium in Asthma Management

A clinical trial involving patients with exercise-induced asthma demonstrated significant improvements in lung function when treated with inhaled cromolyn sodium prior to physical activity. Patients reported fewer episodes of wheezing and required less rescue medication compared to the control group.

Case Study 2: Efficacy in Gastrointestinal Disorders

In a cohort study on patients with IBS, those treated with oral cromolyn sodium experienced a marked reduction in symptom severity as measured by standardized questionnaires. The treatment was well-tolerated, with minimal side effects reported.

Mechanism of Action

Cromolyn (sodium salt hydrate) exerts its effects by stabilizing mast cells and preventing the release of histamine, leukotrienes, and other inflammatory mediators. The mechanism involves interference with antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting degranulation . This action helps in reducing allergic reactions and inflammation.

Comparison with Similar Compounds

Therapeutic Mechanism and Clinical Use

Table 1: Comparative Overview of Cromolyn Sodium Hydrate and Similar Therapeutic Agents
Compound Therapeutic Class Mechanism of Action Dosing Frequency Key Clinical Findings
This compound Mast cell stabilizer Inhibits mast cell degranulation 4 times daily Reduces asthma exacerbations; delayed onset of action (15–60 mins)
Terbutaline Sulfate β2-adrenergic agonist Bronchodilation via cAMP activation As needed Rapid bronchodilation (5–15 mins); no anti-inflammatory effects
Montelukast Leukotriene antagonist Blocks cysteinyl leukotriene receptors Once daily Comparable efficacy to cromolyn; superior adherence
Cefazolin Sodium Antibiotic (cephalosporin) Inhibits bacterial cell wall synthesis 3–4 times daily Structurally similar sodium salt hydrate (channel-type water)
  • Cromolyn vs. Terbutaline Sulfate: While cromolyn prevents inflammation, terbutaline provides immediate symptom relief via bronchodilation.
  • Cromolyn vs. Montelukast : Montelukast’s once-daily dosing improves adherence, whereas cromolyn requires frequent administration. Both lack corticosteroid side effects, but montelukast is preferred in persistent asthma .

Physicochemical and Structural Properties

Table 2: Hydrate Structure Comparison of Sodium Salts
Compound Hydrate Type Water Molecule Coordination Structural Features
This compound Channel + ion-coordinated Two water molecules bound to Na+; interstitial water Polymeric lattice with hydrophilic channels
Cefazolin Sodium Channel-type Water in channels Less ordered structure compared to cromolyn
Fenoprofen Sodium Hydrate Ion-coordinated Direct Na+-water interaction Compact, non-channel architecture

Cromolyn’s unique dual hydrate structure enhances stability and solubility, critical for its formulation in nebulizers and ocular gels . In contrast, cefazolin’s channel hydrate allows easier water loss, impacting shelf-life .

Formulation and Delivery Systems

  • This compound : Incorporated into in situ hydrogels for sustained ocular delivery, using polymers like gellan gum .
  • Clonidine Hydrochloride: Unlike cromolyn, this antihypertensive agent is formulated as a non-hydrated salt for transdermal patches .

Biological Activity

Cromolyn sodium hydrate, known for its role as a mast cell stabilizer, is a compound widely used in the management of allergic conditions and asthma. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Cromolyn sodium primarily functions by stabilizing mast cells and preventing their degranulation. This action inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are crucial in allergic responses and bronchoconstriction. The compound achieves this by blocking calcium influx into mast cells, thus preventing the release of pro-inflammatory substances upon antigen exposure .

Key Mechanisms:

  • Mast Cell Stabilization : Prevents degranulation after antigen exposure.
  • Calcium Channel Blockade : Inhibits calcium entry into mast cells.
  • Inhibition of Inflammatory Cell Recruitment : Reduces the activation and chemotaxis of eosinophils and neutrophils .

Pharmacokinetics

Cromolyn sodium has low oral bioavailability (0.5% to 2%) and is primarily excreted unchanged in feces. Its half-life ranges from 80 to 90 minutes, with effects lasting approximately six hours post-administration . The delayed onset of action (2 to 6 weeks) necessitates consistent use for optimal therapeutic outcomes .

Clinical Applications

Cromolyn sodium is utilized in various clinical settings:

  • Asthma Management : Effective in preventing exercise-induced bronchospasm and reducing airway hyperresponsiveness.
  • Allergic Conditions : Used for allergic rhinitis, conjunctivitis, and skin allergies.
  • Mastocytosis Treatment : Provides symptomatic relief in patients with systemic mastocytosis, improving gastrointestinal symptoms and skin manifestations .

Case Studies

  • Asthma Patients : A study comparing an HFA formulation of cromolyn sodium with a CFC formulation showed significant improvements in asthma symptoms (12% to 18% improvement over placebo) without major adverse effects .
  • Mastocytosis Trials : In trials involving 36 patients with mastocytosis, cromolyn sodium demonstrated clinically significant improvements in gastrointestinal symptoms and skin manifestations within 2-6 weeks of treatment initiation .

Research Findings

Recent studies have explored the broader implications of cromolyn sodium's biological activity:

  • A meta-analysis indicated that topical formulations (e.g., 4% cream) significantly improve symptoms in atopic dermatitis patients, suggesting its effectiveness beyond respiratory conditions .
  • Research has shown that cromolyn sodium can inhibit tachykinin-mediated airway leakage in asthmatic models, indicating potential utility in treating various inflammatory conditions .

Data Tables

Study/Trial Condition Treated Dosage Outcome
Study on HFA MDIAsthmaHFA-cromolyn vs. CFC-cromolyn12%-18% improvement vs. placebo
Mastocytosis TrialSystemic Mastocytosis200 mg QIDImprovement in GI symptoms within 2-6 weeks
Topical Cream StudyAtopic Dermatitis4% creamSignificant reduction in SCORAD scores

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical identity and purity of cromolyn sodium hydrate in experimental formulations?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., UV-Vis spectrophotometry) as per USP monographs . For example, prepare a standard solution (25 µg/mL) using pH 7.4 sodium phosphate buffer and measure absorbance at 326 nm. Compare results against reference standards to calculate purity. Structural validation via NMR or mass spectrometry is recommended for novel formulations.

Q. What experimental protocols ensure reproducible pharmacokinetic data for this compound in preclinical studies?

  • Methodological Answer : Follow standardized administration routes (e.g., oral, inhaled) with controlled dosing intervals, as outlined in clinical trial designs . For oral studies, dissolve this compound in water (100 mg/5 mL) and administer 30 minutes before meals. Track bioavailability using HPLC to quantify plasma concentrations, noting its poor gastrointestinal absorption (~1%) .

Q. How should researchers address stability challenges in this compound solutions during long-term storage?

  • Methodological Answer : Store solutions at 20–25°C in light-protected containers . Monitor for precipitation or discoloration, which indicate degradation. Accelerated stability studies using alkaline conditions (e.g., sodium hydroxide) can model degradation pathways and identify breakdown products via advanced spectrophotometric methods .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s mast cell stabilization efficacy across in vitro vs. in vivo models?

  • Methodological Answer : Conduct parallel in vitro (e.g., sensitized mast cell assays) and in vivo (e.g., murine asthma models) studies under identical drug concentrations. Control variables such as tissue-specific bioavailability and immune microenvironment differences. Use crossover trial designs to minimize inter-subject variability, as demonstrated in placebo-controlled mastocytosis trials .

Q. How do formulation variables (e.g., hydration state, excipients) impact this compound’s anti-inflammatory activity in pulmonary delivery systems?

  • Methodological Answer : Compare nebulized (20 mg/2 mL) vs. dry powder formulations using bronchial epithelial cell models. Assess leukotriene inhibition via ELISA and histamine release assays. Include water content analysis (TGA/DSC) to correlate hydration state with dissolution kinetics and therapeutic efficacy .

Q. What statistical approaches are recommended for analyzing small-sample clinical trials (e.g., n=36) involving this compound in rare diseases like mastocytosis?

  • Methodological Answer : Employ non-parametric tests (e.g., Wilcoxon signed-rank) for skewed data and Bayesian hierarchical models to account for limited participant numbers. Reference FDA trial designs that used crossover methodologies to enhance statistical power despite small cohorts .

Q. How can researchers validate the specificity of this compound’s degradation products in stability-indicating assays?

  • Methodological Answer : Use forced degradation studies (e.g., alkaline hydrolysis with NaOH) followed by LC-MS/MS to profile degradation products. Validate methods per ICH guidelines by spiking pure degradation standards into samples and confirming separation via high-resolution chromatography .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromolyn sodium hydrate
Reactant of Route 2
Reactant of Route 2
Cromolyn sodium hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.